

D-erythro-MAPP: A Potent Inducer of Apoptosis in Breast Cancer Cell Lines

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Compound of Interest

Compound Name: *D-erythro-MAPP*

Cat. No.: *B1670232*

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Application Notes and Protocols for Researchers

D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol (**D-erythro-MAPP**) has emerged as a significant area of interest in breast cancer research. As a specific inhibitor of alkaline ceramidase, **D-erythro-MAPP** effectively elevates intracellular ceramide levels, a key signaling molecule in the induction of apoptosis and cell cycle arrest.^{[1][2][3]} These characteristics make it a promising candidate for the development of novel anti-cancer therapeutics. This document provides detailed application notes and experimental protocols for the use of **D-erythro-MAPP** in breast cancer cell line studies, targeted at researchers, scientists, and drug development professionals.

Quantitative Data Summary

The cytotoxic and pro-apoptotic effects of **D-erythro-MAPP** have been quantified in the MCF-7 human breast cancer cell line. The following tables summarize the key findings from these studies.

Table 1: Cytotoxicity of **D-erythro-MAPP** in MCF-7 Cells

Compound	Cell Line	Incubation Time (hours)	IC50 Value (μM)	Citation
D-erythro-MAPP	MCF-7	24	4.4	[1]
D-erythro-MAPP-SLN*	MCF-7	24	15.6	

***D-erythro-MAPP-SLN**: Solid Lipid Nanoparticle formulation of **D-erythro-MAPP**

Table 2: Apoptotic Effects of **D-erythro-MAPP** in MCF-7 Cells (24-hour treatment at IC50)

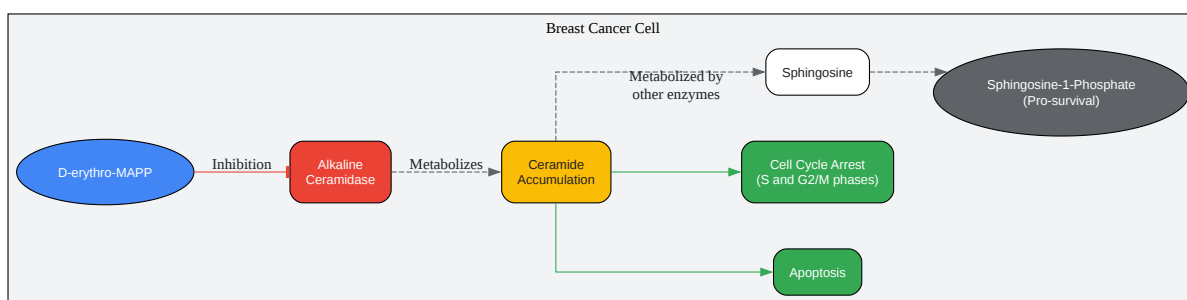
Treatment Group	Live Cells (%)	Early Apoptotic Cells (%)	Late Apoptotic Cells (%)	Dead Cells (%)	Citation
Control	91.54	4.72	1.73	2.01	
D-erythro-MAPP	Not Reported	25.80	11.05	3.15	
D-erythro-MAPP-SLN	98.83	10.52	12.23	5.41	

Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with **D-erythro-MAPP** (24-hour treatment at IC50)

Treatment Group	G0/G1 Phase (%)	S Phase (%)	G2/M Phase (%)	Citation
Control	86.8	5.1	5.0	
D-erythro-MAPP	39.4	23.4	19.7	
Control (for SLN)	44.8	5.5	28.0	
D-erythro-MAPP-SLN	24.5	3.9	22.3	

Signaling Pathway

D-erythro-MAPP's primary mechanism of action is the inhibition of alkaline ceramidase, leading to the accumulation of intracellular ceramide. Ceramide acts as a second messenger in signaling pathways that promote apoptosis and cell cycle arrest.



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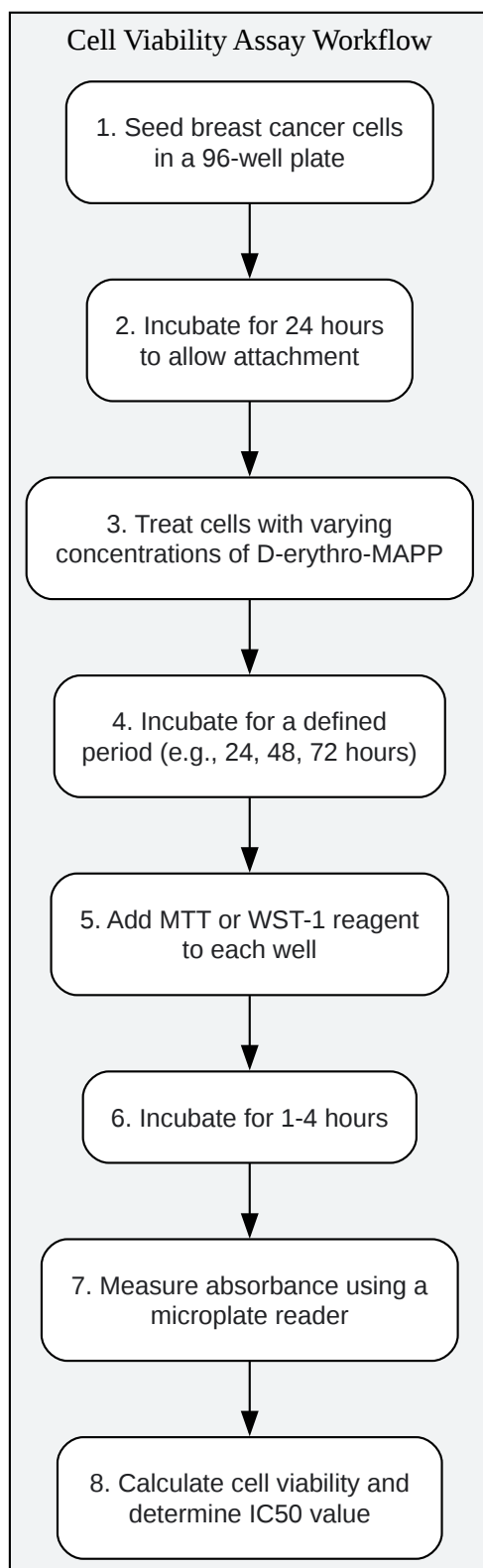
Caption: Signaling pathway of **D-erythro-MAPP** in breast cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments to study the effects of **D-erythro-MAPP** on breast cancer cell lines, based on published research.

Cell Viability Assay (MTT or WST-1 Assay)

This protocol is used to determine the cytotoxic effects of **D-erythro-MAPP** and to calculate the IC₅₀ value.



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Caption: Workflow for determining cell viability.

Materials:

- Breast cancer cell line (e.g., MCF-7)
- Complete culture medium (e.g., DMEM with 10% FBS)
- **D-erythro-MAPP** stock solution (dissolved in a suitable solvent like DMSO)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt) reagent
- Solubilization buffer (for MTT assay, e.g., DMSO or isopropanol with HCl)
- Microplate reader

Procedure:

- Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Prepare serial dilutions of **D-erythro-MAPP** in complete culture medium.
- Remove the medium from the wells and add 100 μ L of the **D-erythro-MAPP** dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
- Incubate the plate for the desired time period (e.g., 24 hours).
- Add 10 μ L of MTT or WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
- If using MTT, add 100 μ L of solubilization buffer to each well and mix to dissolve the formazan crystals.
- Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

- Breast cancer cell line
- **D-erythro-MAPP**
- 6-well cell culture plates
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and allow them to attach overnight.
- Treat the cells with **D-erythro-MAPP** at the desired concentration (e.g., IC50) for 24 hours. Include a vehicle control.
- Harvest the cells by trypsinization and collect them by centrifugation.
- Wash the cells twice with cold PBS.
- Resuspend the cells in 100 μ L of 1X Binding Buffer.
- Add 5 μ L of Annexin V-FITC and 5 μ L of PI to the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

- Add 400 µL of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle.

Materials:

- Breast cancer cell line
- **D-erythro-MAPP**
- 6-well cell culture plates
- PBS
- 70% Ethanol (ice-cold)
- RNase A
- Propidium Iodide (PI) staining solution
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and treat with **D-erythro-MAPP** at the desired concentration for 24 hours.
- Harvest the cells and wash with PBS.
- Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
- Store the fixed cells at -20°C for at least 2 hours.
- Centrifuge the cells and wash with PBS to remove the ethanol.

- Resuspend the cell pellet in PI staining solution containing RNase A.
- Incubate for 30 minutes at 37°C in the dark.
- Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

These notes and protocols provide a foundational framework for investigating the applications of **D-erythro-MAPP** in breast cancer cell line studies. Further research may explore its efficacy in other breast cancer subtypes, its potential for synergistic effects with existing chemotherapies, and the detailed molecular mechanisms underlying its pro-apoptotic activity.

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References

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- 3. (1S,2R)-D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol as an inhibitor of ceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]
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